![molecular formula C19H23F3N4O3 B5568894 1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)
1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that often demonstrate significant biological activity and are of interest in pharmaceutical development. Its structure suggests potential involvement in complex organic reactions and a noteworthy capacity for interaction with biological systems.
Synthesis Analysis
Synthesis of related indazole derivatives typically involves multiple steps, including N1-arylation and conversion to diethylamide by reacting with thionyl chloride and diethylamine. These processes are crucial for achieving the desired structural complexity and functionality (Anuradha et al., 2014).
Molecular Structure Analysis
Structural characterization is often performed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, along with X-ray diffraction studies to confirm molecular geometry. The presence of elements like fluorine and nitrogen within the molecule suggests a capability for forming stable and potentially bioactive compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds of similar structures have been shown to undergo ring-chain isomerization, depending on the solvent and substituent length, highlighting the dynamic chemical nature and reactivity of such molecules (Pryadeina et al., 2008).
科学的研究の応用
Metabolic Pathways and Detoxification
Research on compounds with similar structures often focuses on their metabolism within biological systems. For example, the study of acrylamide metabolism in humans identifies various metabolites through enzymatic processes, suggesting pathways for detoxification and potential implications for assessing exposure risks (Fennell et al., 2005) Fennelletal.,2005.
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics of similar compounds, including absorption, distribution, metabolism, and excretion, is crucial for developing therapeutic agents. For instance, the disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, highlights extensive metabolism and the roles of specific enzymes in processing drug compounds within the human body (Miao et al., 2012) Miaoetal.,2012.
Diagnostic and Therapeutic Applications
Compounds with specific binding affinities can be used in diagnostic imaging or as therapeutic agents. The selective 5-HT1A receptor radioligand [11C]WAY-100635, for example, offers insights into receptor distribution in the human brain, potentially guiding the development of treatments for psychiatric and neurological disorders (Pike et al., 1995) Pikeetal.,1995.
Environmental and Occupational Exposures
Research also extends to evaluating the impacts of chemical exposure in environmental and occupational settings, providing a basis for understanding the health implications of compounds with similar properties. Silva et al. (2013) explored the exposure to the plasticizer DINCH, highlighting the need for monitoring exposure levels to ensure safety Silvaetal.,2013.
特性
IUPAC Name |
1-ethyl-5-oxo-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-4-25-9-12(7-16(25)27)18(28)23-17-14-6-5-13(29-11(2)3)8-15(14)26(24-17)10-19(20,21)22/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRODEPYHSPVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)
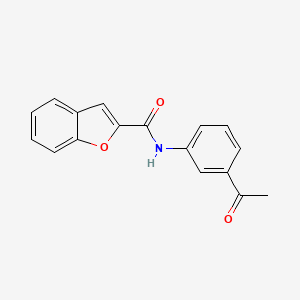

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
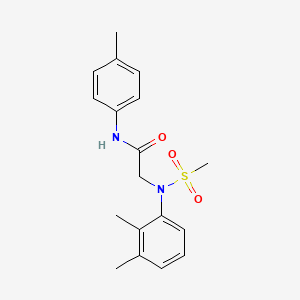
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
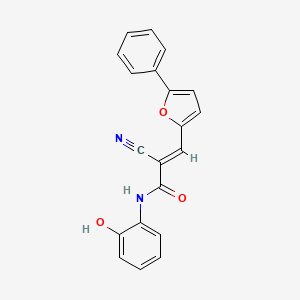
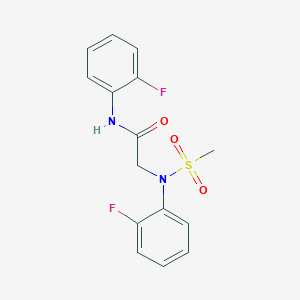
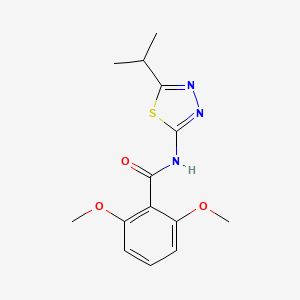
![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)